MFCD18316324

Description

MFCD18316324 is a chemical compound with structural and functional characteristics relevant to medicinal and industrial applications. For instance, compounds with similar MDL identifiers (e.g., MFCD02258901 and MFCD00003330) share structural motifs such as aromatic rings, hydroxyl groups, and heteroatoms (e.g., nitrogen or oxygen), which influence their physicochemical and pharmacological properties .

Key Properties (Inferred):

- Molecular Formula: Likely C₉H₉NO₂ or a derivative (based on structural analogs) .

- Molecular Weight: ~160–200 g/mol (comparable to heterocyclic compounds with similar frameworks) .

- Functional Groups: Potential hydroxyl (-OH) and ketone (C=O) groups, contributing to hydrogen bonding and solubility .

- Pharmacological Relevance: May exhibit bioactivity in enzyme inhibition or receptor modulation due to structural similarity to known bioactive heterocycles .

Properties

IUPAC Name |

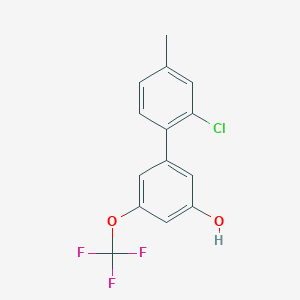

3-(2-chloro-4-methylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMFNQHAVLVHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60686627 | |

| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-12-6 | |

| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60686627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316324” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of “this compound”.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur.

Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, or other chemical agents that promote the formation of “this compound”.

Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain “this compound” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316324” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, resulting in new compounds.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substituting Agents: Halogens, alkylating agents, or other substituting agents.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include a variety of derivatives with different chemical and physical properties.

Scientific Research Applications

“MFCD18316324” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways and targets.

Industry: “this compound” is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of “MFCD18316324” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18316324 belongs to a class of heterocyclic compounds with shared structural features but distinct functional variations. Below is a detailed comparison with structurally analogous compounds, focusing on molecular properties, synthesis, and applications.

Structural and Physicochemical Comparison

Key Observations:

- Solubility: this compound likely exhibits low aqueous solubility (Log S < -2.5), similar to CAS 56469-02-4, due to aromaticity and polar surface area .

- Structural Divergence: The bromine substituent in CAS 1761-61-1 enhances molecular weight and alters electronic properties compared to hydroxylated analogs .

Research Findings and Limitations

Advantages of this compound

- Structural Flexibility: The hydroxyl group allows for derivatization into prodrugs or targeted delivery systems .

- Synergy with Green Chemistry: Potential for catalyst-driven synthesis aligns with sustainable manufacturing trends .

Limitations

- Solubility Challenges: Low Log S values necessitate formulation enhancements (e.g., nanoemulsions) for pharmaceutical use .

- Limited Stability Data: Degradation profiles under varying pH/temperature conditions remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.